An In-depth Technical Guide to Ethyl Tridecanoate (CAS Number: 28267-29-0)
An In-depth Technical Guide to Ethyl Tridecanoate (CAS Number: 28267-29-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl tridecanoate (CAS: 28267-29-0), the ethyl ester of tridecanoic acid, is a fatty acid ester with emerging interest in various scientific fields.[1][2] It is found in several plant species, including Saussurea involucrata, Houttuynia cordata, and Mangifera indica.[3] While its primary commercial applications have been in the fragrance and flavor industries, its potential as a biochemical reagent and its putative biological activities are of increasing relevance to researchers in drug development and the life sciences. This guide provides a comprehensive overview of the technical information available on Ethyl tridecanoate, including its physicochemical properties, synthesis, analytical methods, and known biological activities, with a focus on its potential relevance to pharmaceutical research.
Physicochemical Properties
Ethyl tridecanoate is a colorless liquid at room temperature and is characterized by its long aliphatic chain, which imparts hydrophobic properties.[4] It is soluble in organic solvents such as alcohol, but has limited solubility in water. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl Tridecanoate
| Property | Value | Reference(s) |
| CAS Number | 28267-29-0 | |
| Molecular Formula | C15H30O2 | |
| Molecular Weight | 242.40 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.862 - 0.867 g/mL at 20°C | |
| Boiling Point | 293.00 - 294.00 °C at 760 mmHg (est.) | |
| Refractive Index | 1.432 - 1.435 at 20°C | |
| Solubility in Water | 0.116 mg/L at 25°C (est.) | |
| Solubility | Soluble in alcohol |
Synthesis and Analysis
Synthesis of Ethyl Tridecanoate
Ethyl tridecanoate is typically synthesized via the Fischer esterification of tridecanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This reversible reaction involves the nucleophilic attack of ethanol on the protonated carbonyl carbon of tridecanoic acid. The removal of water as it is formed drives the reaction towards the formation of the ester product.
Caption: Workflow for the synthesis of Ethyl tridecanoate via Fischer esterification.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a suitable technique for the analysis and quantification of Ethyl tridecanoate in various matrices. The following workflow outlines the key steps for GC-MS analysis.
Caption: General workflow for the analysis of Ethyl tridecanoate using GC-MS.
Biological Activity and Potential Applications in Drug Development
While research on the specific biological activities of Ethyl tridecanoate is still in its early stages, studies on closely related fatty acid esters suggest potential antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
A study on the bioactive components of Monochoria hastata identified a closely related compound, tridecanoic acid methyl ester (TAME), as having significant antibacterial activity against a range of enteropathogenic bacteria. The study reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for TAME, as summarized in Table 2. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components. Given the structural similarity, it is plausible that Ethyl tridecanoate exhibits comparable antimicrobial properties, warranting further investigation.
Table 2: Antimicrobial Activity of Tridecanoic Acid Methyl Ester (TAME)
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Enterococcus faecalis MCC 2041T | 375 | 750 |
| Salmonella enterica serovar Typhimurium MTCC 98 | 375 | 750 |
| Bacillus cereus MTCC 1272 | 750 | 1375 |
| Staphylococcus aureus MTCC 96 | Not specified | Not specified |
| Streptococcus mutans MTCC 497 | Not specified | Not specified |
| Escherichia coli MTCC 571 | Not specified | Not specified |
| (Data extracted from Misra et al., 2022) |
Potential Anti-inflammatory Activity
Fatty acid esters have been investigated for their anti-inflammatory effects. While no studies have directly elucidated the anti-inflammatory mechanism of Ethyl tridecanoate, a common pathway implicated in inflammation and a target for many anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway, leading to the production of pro-inflammatory cytokines. The potential of Ethyl tridecanoate to modulate this pathway represents an important area for future research in drug development for inflammatory diseases.
Caption: A representative inflammatory signaling pathway (LPS-induced NF-κB activation).
Experimental Protocols
Protocol for Synthesis of Ethyl Tridecanoate (Fischer Esterification)
This protocol is adapted from general Fischer esterification procedures.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tridecanoic acid (1 equivalent), absolute ethanol (5-10 equivalents, serving as both reactant and solvent), and concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.
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Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent. The crude Ethyl tridecanoate can be purified by vacuum distillation to yield the final product.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the study on tridecanoic acid methyl ester.
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Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.
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Serial Dilutions: Prepare a stock solution of Ethyl tridecanoate in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth to achieve a range of final concentrations.
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Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria, no compound) and negative (broth only) controls.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of Ethyl tridecanoate that completely inhibits visible bacterial growth.
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Determination of MBC: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Safety and Handling
Based on available Safety Data Sheets (SDS), Ethyl tridecanoate is not classified as hazardous. However, standard laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid direct contact with skin and eyes.
Conclusion and Future Directions
Ethyl tridecanoate is a fatty acid ester with well-defined physicochemical properties and established methods for its synthesis and analysis. While its application in the flavor and fragrance industry is known, its potential in the biomedical field is an area of growing interest. Preliminary evidence from closely related compounds suggests promising antimicrobial activity. The potential for anti-inflammatory effects, possibly through the modulation of key signaling pathways such as NF-κB, warrants further investigation. For drug development professionals, Ethyl tridecanoate represents a molecule that could be explored for its therapeutic potential, particularly in the areas of infectious and inflammatory diseases. Future research should focus on obtaining direct quantitative data on the biological activities of Ethyl tridecanoate and elucidating its specific mechanisms of action at the molecular level.
References
- 1. Ethyl acetate extract from Angelica Dahuricae Radix inhibits lipopolysaccharide-induced production of nitric oxide, prostaglandin E2 and tumor necrosis factor-alphavia mitogen-activated protein kinases and nuclear factor-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl tridecanoate | C15H30O2 | CID 119908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process [mdpi.com]
